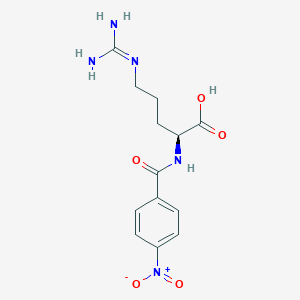
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid is a complex organic compound with a unique structure that includes a guanidino group and a nitrobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Guanidino Group: This step involves the reaction of an appropriate amine with a guanidine derivative under basic conditions.
Introduction of the Nitrobenzamido Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The guanidino group can be oxidized to form different derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Common reagents include halogens and other electrophiles.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Various oxidized forms of the guanidino group.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The nitrobenzamido group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: A compound with a similar structure but different functional groups.
Benzimidazole Derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid is unique due to its combination of a guanidino group and a nitrobenzamido group, which confer distinct chemical and biological properties
Properties
CAS No. |
3908-12-1 |
|---|---|
Molecular Formula |
C13H17N5O5 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(4-nitrobenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C13H17N5O5/c14-13(15)16-7-1-2-10(12(20)21)17-11(19)8-3-5-9(6-4-8)18(22)23/h3-6,10H,1-2,7H2,(H,17,19)(H,20,21)(H4,14,15,16)/t10-/m0/s1 |
InChI Key |
GMUZONCGCFZJPY-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















